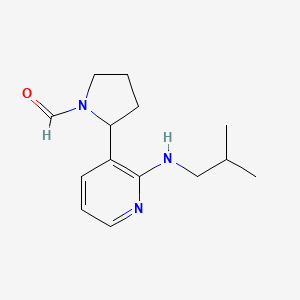![molecular formula C9H10FNS B11812550 (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by the presence of a fluorine atom at the 4-position and an amine group attached to the methylene bridge. This compound has a molecular formula of C9H10FNS and a molecular weight of 183.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiophenes
Applications De Recherche Scientifique
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.
Fluorobenzene: A benzene ring with a fluorine atom attached.
Uniqueness
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H10FNS |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(4-fluoro-2,3-dihydro-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H10FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-3,6H,4-5,11H2 |
Clé InChI |
HPDNTTKECZIDPN-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=CC=CC(=C21)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)




